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molecular formula C6H6ClNS B1271911 2-Amino-5-chlorothiophenol CAS No. 23474-98-8

2-Amino-5-chlorothiophenol

Cat. No. B1271911
M. Wt: 159.64 g/mol
InChI Key: TYRZAGMAVZESQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583157B2

Procedure details

A solution of 6-chloro-benzothiazol-2-ylamine (Example 200, 17.8 g, 96.7 mmol) and KOH (EM, 87 g, 1.55 mol) in 150 mL of water was refluxed for 2 d. The mixture was cooled to room temperature and was diluted with ice. The solution was brought to pH 5 with concentrated HCl. The mixture was extracted 3× with EtOAc (300 mL). The organic layers were combined and washed twice with a brine solution (300 mL), dried over Na2SO4. Removal of the solvent under reduced pressure gave 10.5 g product.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=C(N)[S:8][C:4]=2[CH:3]=1.[OH-].[K+].Cl>O>[NH2:6][C:5]1[CH:10]=[CH:11][C:2]([Cl:1])=[CH:3][C:4]=1[SH:8] |f:1.2|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
ClC1=CC2=C(N=C(S2)N)C=C1
Name
Quantity
87 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was diluted with ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with EtOAc (300 mL)
WASH
Type
WASH
Details
washed twice with a brine solution (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Cl)S
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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